
8-Hydroxyadenine
Overview
Description
8-Hydroxyadenine (8-OH-Ade; CAS 21149-26-8) is a mutagenic adenine derivative formed via oxidative damage to DNA, particularly through reactions with hydroxyl radicals (HO•) generated by Fe-EDTA/H₂O₂ systems or H₂O₂ in human cells . Structurally, it features a hydroxyl group at the C8 position of the purine ring (C₅H₅N₅O; molecular weight 151.13 g/mol) . This lesion induces A·T → G·C transitions during DNA replication due to mispairing with thymine or cytosine, depending on the DNA polymerase involved .
8-OH-Ade is implicated in oxidative stress-related pathologies, including neurodegenerative diseases (e.g., Alzheimer’s) , chronic kidney disease (via 2,8-dihydroxyadenine crystallization) , and cancer . It is also a key substrate for Toll-like receptor 7 (TLR7) agonists in immunomodulatory therapies . Repair mechanisms involve the Cockayne Syndrome B (CSB) protein, which facilitates base excision repair (BER), though deficiencies lead to lesion accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyadenine typically involves the preparation of 5-amino-4-cyano-2-hydroxyimidazoles from aminomalononitrile and isocyanates as key intermediates . These intermediates are then condensed with amidines, imidates, guanidine, urea, and thioureas to form this compound derivatives . Selective alkylation of 2-amino- and 2-hydroxyadenines can further produce 2-alkylamino- and 2-alkoxyadenines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of chemical synthesis techniques similar to those used in laboratory settings. The process may include the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Oxidation Pathways and Reaction Mechanisms
8-Hydroxyadenine participates in two primary oxidative pathways: enzymatic and electrochemical.
Enzymatic Oxidation
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Xanthine oxidase catalyzes the conversion of adenine to this compound, which further oxidizes to 2,8-dihydroxyadenine . This pathway is critical in purine metabolism but is also implicated in oxidative DNA damage. Controversy exists regarding artifactual formation of 8-OHA during DNA hydrolysis and derivatization for GC/MS analysis .
Electrochemical Oxidation
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At pyrolytic graphite electrodes (pH 3.0–11.2), 8-OHA undergoes a 2-electron, 2-proton oxidation to form 2-hydroxyadenine. Subsequent oxidation yields 2,8-dihydroxyadenine, followed by diimine intermediates that decompose into distinct products depending on pH :
pH | Major Products | Analytical Method |
---|---|---|
3.0 | Urea, Alloxan, Parabanic acid | HPLC, Column Chromatography |
7.0 | Allantoin | HPLC, Column Chromatography |
The reaction mechanism involves:
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Initial 2e⁻/2H⁺ transfer to form 2-hydroxyadenine.
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Further oxidation to 2,8-dihydroxyadenine.
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Diimine intermediate formation, leading to pH-dependent products via hydrolysis and rearrangement .
Metal Chelation and Redox Activity
This compound exhibits metal-binding properties, particularly with Cu²⁺ and Zn²⁺, which stabilize its radical species during oxidation. Spectroscopic studies show a bathochromic shift (+18 nm) upon complexation with these metals, indicating altered electronic structures .
Analytical Challenges and Artifacts
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GC/MS Artifacts : Derivatization procedures for GC/MS may artificially generate 8-OHA from intact adenine, raising questions about its reliability as a DNA damage biomarker .
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Validation Methods : HPLC and column chromatography are preferred for isolating oxidation products without artifactual interference .
Biological Implications of Reactivity
8-OHA’s oxidation products correlate with neurodegenerative diseases:
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Elevated levels in nuclear and mitochondrial DNA are observed in Alzheimer’s disease (AD) and mild cognitive impairment .
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The compound’s redox activity contributes to oxidative stress cycles, exacerbating neuronal damage in AD .
This synthesis underscores this compound’s dual role as a metabolic intermediate and a mediator of oxidative pathology, necessitating careful analytical validation in biochemical studies.
Scientific Research Applications
Genotoxicity Studies
Mechanism of Action
8-Hydroxyadenine is known to induce mutations during DNA synthesis. Studies have shown that it can lead to misincorporation of nucleotides in vitro. For instance, when used as a template in DNA synthesis, DNA polymerases exhibit preferential incorporation of thymidine triphosphate (dTMP) opposite 8-OH-Ade, while other polymerases misinsert guanosine triphosphate (dGMP) and adenosine triphosphate (dAMP) . This misincorporation can result in point mutations, which have been observed in mammalian cells, leading to genetic alterations such as A→G transitions and A→C transversions in the c-Ha-ras oncogene .
Case Study: c-Ha-ras Gene Mutations
In a specific study, oligodeoxyribonucleotides containing 8-OH-Ade were synthesized and transfected into NIH 3T3 cells. The presence of 8-OH-Ade at codon 61 resulted in focus formation indicative of oncogenic transformation, underscoring its role as a mutagenic agent .
Antiviral Drug Development
Potential as an Antiviral Agent
Recent investigations have highlighted the potential of this compound derivatives as antiviral drugs. These compounds have been shown to interact with Toll-like receptor 7 (TLR7), suggesting a mechanism for immune modulation that could enhance antiviral responses . The ability to induce interferon production makes these derivatives promising candidates for further development in antiviral therapies.
Immunological Research
Immunomodulatory Properties
Research indicates that this compound may play a role in the immunological characterization of nanomaterials. Its derivatives have been explored for their ability to modulate immune responses, potentially offering insights into how nanomaterials can be designed for therapeutic applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 8-Hydroxyadenine involves its incorporation into DNA and RNA, where it can induce mutations by mispairing during replication . This misincorporation can lead to point mutations, contributing to genomic instability. The compound’s interaction with reactive oxygen species further exacerbates oxidative damage, affecting cellular processes and potentially leading to disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxidized Purines
8-Oxoguanine (8-oxoG)
Key Findings :
- Mutagenic Efficiency: 8-OH-Ade is less mutagenic than 8-oxoG in vitro but induces distinct mutation spectra. DNA polymerases (e.g., Klenow fragment) predominantly incorporate dTMP opposite 8-OH-Ade, whereas 8-oxoG mispairs with adenine .
- Repair Defects : Cockayne Syndrome (CS) fibroblasts show impaired repair of both lesions, but 8-OH-Ade repair is more dependent on CSB helicase activity .
2-Hydroxyadenine (2-OH-Ade)
Key Findings :
Formamidopyrimidine Lesions (FapyAde/FapyGua)
Key Findings :
- Fapy lesions are replication-blocking but less mutagenic than 8-OH-Ade .
- Both lesions accumulate in Alzheimer’s brains, but FapyGua is more prevalent .
In Vivo Pathological Roles
Biological Activity
8-Hydroxyadenine (8-OH-Ade) is an oxidized derivative of adenine, a purine nucleobase. It is produced primarily through oxidative stress and is recognized for its potential mutagenic properties. This compound has garnered attention in the fields of molecular biology and toxicology due to its implications in DNA damage and repair mechanisms, as well as its biological activity across various systems.
Mutagenicity and DNA Interaction
This compound is known to induce mutations by causing misincorporation during DNA synthesis. Research has demonstrated that this compound can lead to significant genetic changes in mammalian cells. For instance, studies have shown that when 8-OH-Ade is incorporated into the c-Ha-ras gene, it induces focus formation in NIH 3T3 cells, indicating its role in oncogenic transformation. The mutational events include A→G transitions and A→C transversions, highlighting the compound's ability to disrupt normal genetic processes .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Damage : As a product of oxidative stress, 8-OH-Ade contributes to cellular damage by mispairing with dTMP during DNA replication, primarily facilitated by DNA polymerases such as Klenow fragment and Taq polymerase .
- Mutagenic Properties : The compound's structure allows it to mispair with other nucleotides, leading to point mutations that can propagate through cell division .
- Immunomodulatory Effects : Emerging research indicates that derivatives of this compound may act as immune modulators. For example, specific formulations have been developed to enhance immune responses during perioperative periods in cancer treatments .
Antiviral and Antimicrobial Activity
Recent studies have explored the potential antiviral and antimicrobial properties of this compound derivatives:
- Antiviral Activity : Some derivatives have shown promise against viral infections, including dengue virus. These compounds exhibit varying degrees of inhibition against viral growth while maintaining low cytotoxicity levels .
- Antimicrobial Effects : The antibacterial activity of this compound has been evaluated against various Gram-positive bacteria. Certain derivatives displayed significant inhibition zones compared to standard antibiotics, suggesting potential therapeutic applications in treating bacterial infections .
Case Study 1: Mutagenicity in Mammalian Cells
In a pivotal study conducted by Kamiya et al., NIH 3T3 cells were exposed to DNA fragments containing this compound. The results indicated a clear induction of mutations, with specific focus on the c-Ha-ras gene. This study underscored the mutagenic potential of 8-OH-Ade and its implications for cancer research .
Case Study 2: Antiviral Efficacy Against Dengue Virus
A recent investigation into the antiviral properties of novel 8-hydroxyquinoline derivatives revealed their effectiveness against dengue virus. The study highlighted a correlation between chemical structure modifications and enhanced antiviral activity, paving the way for future drug development targeting viral infections .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What experimental methodologies are commonly used to detect and quantify 8-Hydroxyadenine in DNA?
Category: Detection & Quantification
- Answer : this compound (8-OH-Ade) is typically detected via gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., trimethylsilylation) . For in vitro studies, HPLC coupled with electrochemical detection is preferred due to its sensitivity to oxidized bases . To quantify its formation in DNA, researchers use stable isotope dilution with labeled adenine analogs to normalize recovery rates during sample preparation .
Q. How does this compound form in DNA, and what factors influence its yield?
Category: Formation Mechanisms
- Answer : 8-OH-Ade arises primarily via oxidative stress , such as exposure to Fe-EDTA/H2O2 systems or UV radiation . Its yield depends on:
- Reactive oxygen species (ROS) concentration : Higher H2O2 levels correlate with increased 8-OH-Ade formation .
- DNA structure : Single-stranded DNA is more susceptible than double-stranded regions .
- pH : Acidic conditions favor adenine oxidation to 8-OH-Ade, while neutral pH promotes further degradation to 2,8-dihydroxyadenine .
Advanced Research Questions
Q. How do different DNA polymerases misincorporate nucleotides opposite this compound, and what are the implications for mutation spectra?
Category: Mutation Mechanisms
- Answer :
- Klenow Fragment (Prokaryotic) : Primarily incorporates dTMP opposite 8-OH-Ade, leading to A→T transversions .
- DNA Polymerase α/β (Eukaryotic) : Misincorporates dGMP (A→G transitions) and dAMP (A→C transversions) due to altered base-pairing preferences .
- Mutation Validation : NIH 3T3 cell transfection studies using c-Ha-ras genes with site-specific 8-OH-Ade revealed A→G transitions (dominant) and A→C transversions , confirmed via sequencing .
Q. What experimental strategies resolve contradictions in this compound’s mutagenic efficiency compared to 8-oxoguanine (8-oxoG)?
Category: Data Contradiction Analysis
- Answer : Discrepancies arise because:
- Replication Bypass Efficiency : 8-OH-Ade is less efficiently bypassed than 8-oxoG, reducing its mutagenic potential in vivo .
- Repair Pathways : Base excision repair (BER) enzymes like OGG1 target 8-oxoG more effectively, leaving 8-OH-Ade lesions persistent in certain contexts .
- Experimental Models : Use isogenic cell lines with DNA repair deficiencies (e.g., OGG1 knockout) to isolate 8-OH-Ade-specific mutagenesis .
Q. How can this compound derivatives be optimized as TLR7 agonists for immunotherapeutic applications?
Category: Drug Design & Mechanism
- Answer : Key modifications include:
- N9 Substitution : A benzyl group enhances IFN-α induction (e.g., SM-360320, EC50 = 0.14 μM in PBMCs) .
- C2 Functionalization : Alkylthio (e.g., SZU-101) or alkoxy groups improve bioavailability and TLR7 binding affinity .
- Prodrug Strategies : Phospholipid conjugation (e.g., TMX-202) enhances tissue retention and reduces systemic toxicity .
Q. Methodological Guidance
Q. How to design experiments analyzing this compound’s role in oxidative DNA damage repair?
Category: Experimental Design
- Answer :
Lesion Introduction : Treat plasmid DNA with Fe<sup>2+</sup>/H2O2 or UV irradiation to generate 8-OH-Ade .
Repair Assays : Use in vitro reconstituted BER systems with purified enzymes (e.g., hAAG, APE1) and quantify repair kinetics via gel electrophoresis .
Cell-Based Models : CRISPR-engineered cells lacking specific glycosylases (e.g., MUTYH) can assess 8-OH-Ade’s contribution to mutational load .
Q. What statistical approaches address variability in this compound quantification across biological replicates?
Category: Data Analysis
- Answer :
- Normalization : Use internal standards (e.g., <sup>15</sup>N-labeled adenine) to control for extraction efficiency .
- Multivariate Analysis : Principal component analysis (PCA) identifies confounding factors (e.g., batch effects) in GC-MS datasets .
- Error Propagation Models : Calculate combined uncertainties from instrument precision (<5% RSD) and biological variability .
Properties
IUPAC Name |
6-amino-7,9-dihydropurin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKBRPAAQSHTED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)NC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175390 | |
Record name | 8-Hydroxyadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-Hydroxyadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21149-26-8 | |
Record name | 8-Hydroxyadenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21149-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxyadenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Hydroxyadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxyadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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